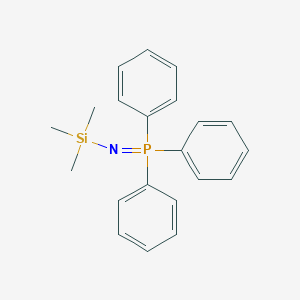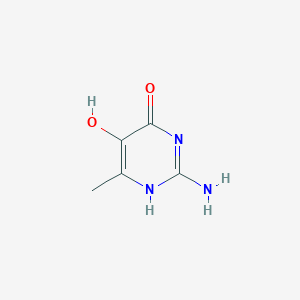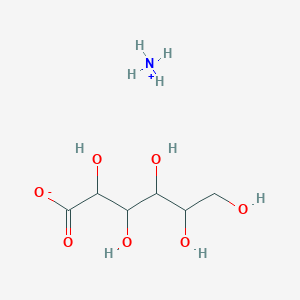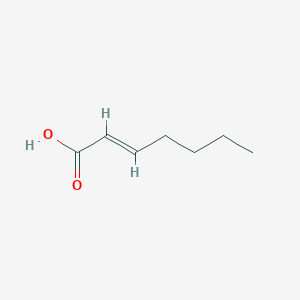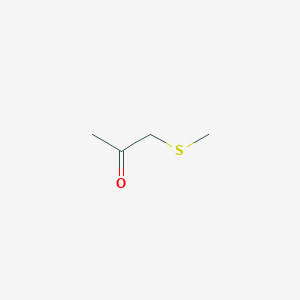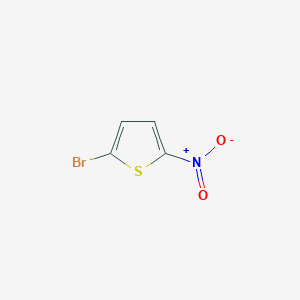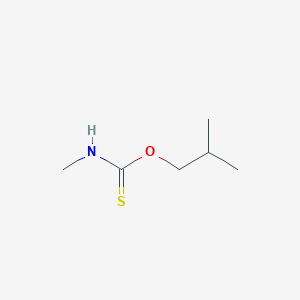
1,4-Bis(trimetilsilil)benceno
Descripción general
Descripción
1,4-Bis(trimethylsilyl)benzene, also known as BTSB, is an organosilicon compound that is widely used in organic synthesis and pharmaceutical research. BTSB has been used for a variety of applications, including the synthesis of organic compounds, the preparation of pharmaceutical intermediates, and the development of new drugs. BTSB has also been used as a catalyst in the synthesis of polymers, as a stabilizer for organic solvents, and as a reagent for the synthesis of organosilicon compounds.
Aplicaciones Científicas De Investigación
Análisis termogravimétrico y datos espectroscópicos de masas
La cinética de estado sólido y las predicciones de fase gaseosa de 1,4-Bis(trimetilsilil)benceno (TMSB) se visualizan utilizando datos termogravimétricos y espectroscópicos de masas . Los análisis estadísticos y las gráficas de tiempo reducido de los modelos de nucleación y crecimiento de orden cero (F0) y Avrami-Erofeev (A2) proporcionan el mejor ajuste a los datos experimentales para el proceso de evaporación isotérmica para TMSB .
Proceso de evaporación isotérmica
La energía de activación para los procesos de evaporación no isotérmica de TMSB se calcula utilizando métodos isoconversionales . Esta información es crucial para comprender el comportamiento de TMSB bajo diferentes condiciones de temperatura.
Proceso de deposición química en fase vapor (CVD)
La estructura molecular y la energética de las moléculas y especies en fase gaseosa predichas en el proceso de deposición química en fase vapor se investigan mediante cálculos químicos cuánticos semiempíricos . TMSB ha sido reconocido por su estabilidad en condiciones normales, volatilidad y capacidad para depositar películas de carburo de silicio en condiciones relativamente suaves .
Recubrimiento de carburo de silicio
TMSB se puede utilizar como precursor para el desarrollo de recubrimientos de carburo de silicio utilizando un proceso CVD asistido por plasma . El carburo de silicio es un material de recubrimiento valioso y económico debido a su alto punto de fusión, dureza satisfactoria, impermeabilidad a los productos de fisión gaseosos y menor reactividad al oxígeno en comparación con el Si a granel puro .
Aplicaciones nucleares
Un uso importante de SiC en aplicaciones nucleares es como una de las capas de recubrimiento triisotrópico (TRISO) para el núcleo de uranio utilizado como combustible en reactores nucleares refrigerados por gas de alta temperatura . TMSB, al ser un precursor para SiC, juega un papel significativo en esta aplicación.
Espectroscopia de resonancia magnética nuclear cuantitativa (qNMR)
TMSB se puede utilizar como estándar secundario en espectroscopia de resonancia magnética nuclear cuantitativa (qNMR) . Esto permite mediciones precisas y exactas en estudios de RMN.
Mecanismo De Acción
Target of Action
1,4-Bis(trimethylsilyl)benzene, also known as p-Phenylenebis(trimethylsilane), is primarily used in the field of materials science and analytical chemistry
Mode of Action
The compound interacts with its environment through its chemical structure, which includes two trimethylsilyl groups attached to a benzene ring . This structure allows it to participate in various chemical reactions, particularly those involving silicon-carbon bonds.
Biochemical Pathways
It plays a crucial role in the synthesis of silicon carbide coatings using plasma-assisted chemical vapor deposition (cvd) processes .
Result of Action
In material science, the use of 1,4-Bis(trimethylsilyl)benzene as a precursor in the development of silicon carbide coatings can result in materials with enhanced properties, such as improved hardness, thermal stability, and resistance to wear . In analytical chemistry, it serves as a secondary standard in quantitative NMR (qNMR) spectroscopy and as an internal standard for quantitation of small organic molecules in DMSO-d6 solution by 1H NMR spectroscopy .
Safety and Hazards
Direcciones Futuras
1,4-Bis(trimethylsilyl)benzene has received attention because of its stability under normal conditions, volatility, absence of chlorine, and ability to deposit silicon carbide films under relatively mild conditions . This makes it a valuable compound for future research and applications, particularly in the field of materials science .
Propiedades
IUPAC Name |
trimethyl-(4-trimethylsilylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22Si2/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRBTKMAZQNKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157223 | |
| Record name | Silane, p-phenylenebis(trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13183-70-5 | |
| Record name | 1,4-Bis(trimethylsilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13183-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, p-phenylenebis(trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013183705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, p-phenylenebis(trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis(trimethylsilyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-bis(trimethylsilyl)benzene?
A1: 1,4-Bis(trimethylsilyl)benzene has the molecular formula C12H22Si2 and a molecular weight of 222.48 g/mol. []
Q2: How can 1,4-bis(trimethylsilyl)benzene be characterized spectroscopically?
A2: 1,4-Bis(trimethylsilyl)benzene can be characterized using various spectroscopic techniques, including:
- NMR Spectroscopy (1H, 13C, 29Si): Provides information about the compound's structure, including the chemical environment of the hydrogen, carbon, and silicon atoms. [, , ]
- IR Spectroscopy: Identifies functional groups present in the molecule through their characteristic vibrational frequencies. []
Q3: Is 1,4-bis(trimethylsilyl)benzene stable under ambient conditions?
A3: Yes, 1,4-bis(trimethylsilyl)benzene is an easily weighable solid that is stable under standard laboratory conditions. []
Q4: What are some applications of 1,4-bis(trimethylsilyl)benzene?
A4: 1,4-Bis(trimethylsilyl)benzene finds diverse applications, including:
- Precursor for Silicon Carbide (SiC): Serves as a potential precursor for the synthesis of high-quality silicon carbide coatings. [, , ]
- Internal Standard in Quantitative NMR (qNMR): Used as a reliable internal standard for quantitative NMR analysis, particularly in the pharmaceutical and food industries. [, , , , ]
- Reagent in Organic Synthesis: Employed as a starting material for the synthesis of various organosilicon compounds, for example, through regiospecific metalation reactions. []
- Additive in UV Nanoimprint Lithography: Acts as an additive in UV nanoimprint lithography to enhance the durability of resist patterns during oxygen reactive ion etching (O2 RIE). []
Q5: How is 1,4-bis(trimethylsilyl)benzene used as an internal standard in qNMR?
A5: 1,4-Bis(trimethylsilyl)benzene possesses desirable properties for qNMR analysis:
- Single, Strong 1H NMR Signal: Exhibits a strong singlet in its 1H NMR spectrum in a region often free of other signals, simplifying quantification. [, ]
- Good Solubility: Dissolves readily in common deuterated solvents like DMSO-d6, facilitating sample preparation. []
- Known Purity: Certified reference materials with precisely determined purities are available, ensuring accurate quantification. [, , ]
Q6: How does the structure of 1,4-bis(trimethylsilyl)benzene contribute to its suitability for specific applications?
A6: The symmetric structure with two trimethylsilyl groups at the para positions of the benzene ring influences its properties and applications:
- Symmetry and Packing: Contributes to its crystalline nature, affecting its thermal properties and suitability as a precursor for SiC materials. [, , ]
- Reactivity: The trimethylsilyl groups can be selectively cleaved or functionalized, allowing for the synthesis of diverse organosilicon compounds. [, ]
- Electronic Effects: The electron-donating nature of the trimethylsilyl groups influences the reactivity of the aromatic ring, making it amenable to specific chemical transformations. [, ]
Q7: Have there been any computational studies on 1,4-bis(trimethylsilyl)benzene?
A7: Yes, computational chemistry methods, such as DFT calculations, have been employed to study:
- Crystal Structure and Molecular Energetics: Investigate the arrangement of molecules in the solid state and predict their stability. []
- Conformational Analysis: Explore the preferred conformations of the molecule, including the orientation of the trimethylsilyl groups relative to the benzene ring. []
Q8: What analytical techniques are used to characterize and quantify 1,4-bis(trimethylsilyl)benzene?
A8: Common analytical techniques include:
- Gas Chromatography-Mass Spectrometry (GC-MS): Separates and identifies components in complex mixtures, often used to analyze reaction products or natural product extracts. [, , ]
- High-Performance Liquid Chromatography (HPLC): Separates and quantifies compounds based on their interactions with a stationary phase. [, ]
- Quantitative NMR (qNMR): Determines the concentration of a compound in a solution based on the integrated intensity of its NMR signals, especially using 1,4-bis(trimethylsilyl)benzene-d4 as an internal standard. [, , ]
Q9: How are analytical methods validated for the analysis of 1,4-bis(trimethylsilyl)benzene?
A9: Validation of analytical methods is crucial to ensure accuracy, precision, and reliability:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,4,6,9-Tetrathiaspiro[4.4]nonane](/img/structure/B82331.png)
